2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Description
The compound 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone features a hybrid structure combining an indole core substituted with a 4-bromobenzyl group, a thioether linker, and a 4-phenylpiperazine-acetyl moiety. This scaffold is designed to leverage the pharmacophoric features of indole (common in bioactive molecules) and piperazine (a frequent motif in CNS-targeting drugs).
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN3OS/c28-22-12-10-21(11-13-22)18-31-19-26(24-8-4-5-9-25(24)31)33-20-27(32)30-16-14-29(15-17-30)23-6-2-1-3-7-23/h1-13,19H,14-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGCFPBAYAFWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 441.43 g/mol. The presence of the indole moiety, bromophenyl group, and piperazine ring contributes to its diverse biological interactions.
Anticancer Activity
Research has indicated that compounds containing indole structures exhibit significant anticancer properties. In vitro studies have shown that This compound can inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects due to the presence of the piperazine moiety. It shows promise as a potential treatment for neurological disorders by modulating neurotransmitter systems. Specifically, it has been evaluated for:
- Serotonin Receptor Modulation: Exhibiting affinity for serotonin receptors, which may contribute to anxiolytic effects.
- Dopamine Receptor Interaction: Potentially influencing dopaminergic pathways, relevant in conditions like schizophrenia.
Case Studies
-
Study on Antidepressant-like Effects:
In a rodent model, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The study highlighted its potential as an antidepressant candidate by demonstrating increased serotonin levels in the brain. -
Neuroprotective Properties:
Another study investigated the neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound reduced markers of oxidative stress and apoptosis in neuronal cultures.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation: Inducing apoptosis through activation of caspase pathways.
- Modulation of Neurotransmitter Systems: Acting as a partial agonist at serotonin and dopamine receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
Variations in Aromatic Core and Substituents
Indole vs. Triazole/Tetrazole Analogues 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone ():
- Replaces the indole with a triazole ring, introducing a pyridine substituent.
- The triazole’s aromaticity and hydrogen-bonding capacity may alter target binding compared to the indole’s planar structure.
- Molecular Weight: ~463.3 g/mol (calculated), higher than the target compound due to the triazole-pyridine system . 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone ():
- Substitutes indole with a tetrazole ring, increasing polarity and metabolic stability.
- Melting Point: 154–156°C, suggesting crystalline stability .
Modifications to the Linker Group
Sulfanyl (Thioether) vs. Sulfonyl 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone ():
- Replaces the thioether with a sulfonyl group, enhancing electron-withdrawing effects and oxidative stability.
- Morpholine replaces phenylpiperazine, reducing basicity and altering pharmacokinetics .
Piperazine Ring Modifications
Phenylpiperazine vs. Methylpiperazine 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone ():
- Uses a 4-methylpiperazine instead of 4-phenylpiperazine.
- Molecular Weight: 296.20 g/mol; LogP: 3.3 (indicative of higher lipophilicity) .
Table 1: Key Data for Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
